2-Hydroxy-3-(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferulenol can be synthesized through the prenylation of 4-hydroxycoumarin. In one method, Escherichia coli BL21(DE3)pLysS strain is engineered as an in vivo prenylation system. This involves co-expressing genes encoding Aspergillus terreus aromatic prenyltransferase and truncated 1-deoxy-D-xylose 5-phosphate synthase of Croton stellatopilosus. The fed precursor, 4-hydroxycoumarin, undergoes prenylation to produce ferulenol .
Industrial Production Methods
Industrial production of ferulenol can leverage biotransformation processes using engineered microbial systems. The recombinant E. coli strains can produce ferulenol without the external supply of prenyl precursors, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Ferulenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving ferulenol include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of ferulenol, which exhibit enhanced biological activities .
Scientific Research Applications
Ferulenol has a wide range of scientific research applications:
Mechanism of Action
Ferulenol exerts its effects by inhibiting the enzyme malate:quinone oxidoreductase, which is essential for the survival of several bacteria and parasites. This enzyme catalyzes the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle. By inhibiting this enzyme, ferulenol disrupts cellular bioenergetics and contributes to the antimicrobial activity .
Comparison with Similar Compounds
Ferulenol is compared with other prenylated coumarins such as ferutinin. While both compounds exhibit significant biological activities, ferulenol is unique due to its strong anti-coagulant properties and its ability to induce mortality via hemorrhagic syndrome in animals . Other similar compounds include various farnesylated derivatives of 4-hydroxycoumarin, which also exhibit potent antibacterial and anticancer activities .
Properties
Molecular Formula |
C24H30O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-hydroxy-3-(3,7,11-trimethyldodeca-2,6,10-trienyl)chromen-2-one |
InChI |
InChI=1S/C24H30O3/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-21-23(25)20-13-5-6-14-22(20)27-24(21)26/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3 |
InChI Key |
NJJDBBUWWOAOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC1=C(C2=CC=CC=C2OC1=O)O)C)C)C |
Origin of Product |
United States |
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